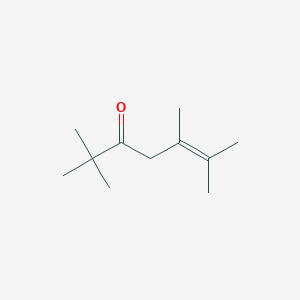
Cobalt;uranium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt and uranium are two distinct elements that can form various compounds with unique properties. Cobalt is a transition metal known for its ferromagnetic properties, high melting point, and multivalent states . Uranium, on the other hand, is a radioactive actinide with significant applications in nuclear energy and weaponry . When combined, cobalt and uranium can form complex compounds that exhibit interesting chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cobalt-uranium compounds typically involves the reaction of cobalt salts with uranium salts under controlled conditions. One common method is the co-precipitation technique, where cobalt nitrate and uranium nitrate are dissolved in water and then precipitated using a base such as ammonium hydroxide. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods: Industrial production of cobalt-uranium compounds often involves more sophisticated techniques such as sol-gel processing, hydrothermal synthesis, and chemical vapor deposition. These methods allow for better control over the composition and properties of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt-uranium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt can form coordination complexes with uranium, where cobalt acts as a ligand to the uranium center .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-uranium compounds include ammonia, hydrogen peroxide, and various acids and bases. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of cobalt-uranium compounds depend on the specific reactants and conditions used. For instance, the reaction of cobalt nitrate with uranium nitrate in the presence of ammonium hydroxide can yield cobalt-uranium oxide .
Aplicaciones Científicas De Investigación
Cobalt-uranium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties . In biology and medicine, cobalt-uranium compounds are being explored for their potential use in cancer treatment, as cobalt complexes have shown promising anticancer activity . In industry, these compounds are used in the development of advanced materials for nuclear reactors and other high-temperature applications .
Mecanismo De Acción
The mechanism of action of cobalt-uranium compounds involves their ability to interact with various molecular targets and pathways. For example, cobalt can form coordination complexes with biological molecules, altering their function and activity . Uranium, due to its radioactive nature, can induce ionization and damage to cellular structures, which is being explored for targeted cancer therapies .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to cobalt-uranium include other transition metal-actinide complexes, such as nickel-uranium and iron-uranium compounds . These compounds share some common properties but also exhibit unique characteristics due to the specific nature of the metals involved.
Uniqueness: Cobalt-uranium compounds are unique in their combination of ferromagnetic properties from cobalt and radioactive properties from uranium. This combination makes them particularly interesting for applications in both magnetic and nuclear technologies .
Conclusion
Cobalt-uranium compounds represent a fascinating area of study with diverse applications in chemistry, biology, medicine, and industry. Their unique properties and the ability to undergo various chemical reactions make them valuable for scientific research and technological advancements.
Propiedades
Número CAS |
12017-46-8 |
|---|---|
Fórmula molecular |
Co2U |
Peso molecular |
355.8953 g/mol |
Nombre IUPAC |
cobalt;uranium |
InChI |
InChI=1S/2Co.U |
Clave InChI |
LRLMMWKWSNMGOP-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[U] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


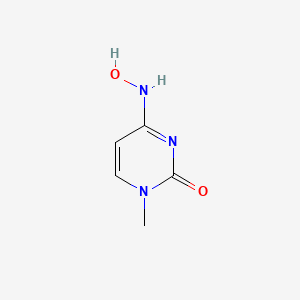

![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)
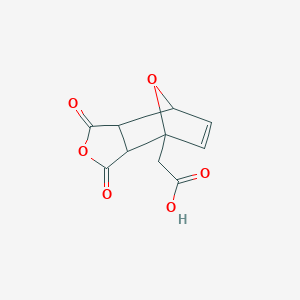
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)


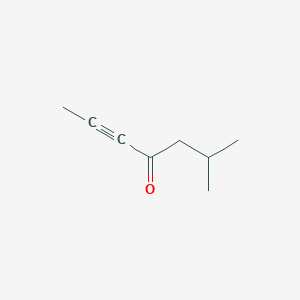
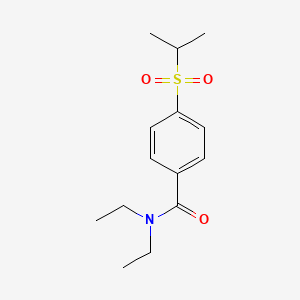

![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)

